2-Azido-1,3-dimethoxypropane
Description
Contextualization within Azide (B81097) Chemistry and Ether Functionalization
The chemical identity of 2-Azido-1,3-dimethoxypropane is defined by its two key components: the azide moiety and the dimethoxypropane backbone. The azide group is a well-established and highly versatile functional group in organic synthesis. baseclick.eu It can be introduced into molecules through various methods, most commonly via nucleophilic substitution using an azide salt. baseclick.eu The presence of ether functionalities, specifically the two methoxy (B1213986) groups, imparts distinct physical and chemical properties to the molecule, influencing its solubility, polarity, and reactivity. The synthesis of related diether compounds, such as 1,3-dimethoxypropane (B95874), can be achieved from precursors like 3-methoxy-1-propanol. chemicalbook.com
Significance of the Azide Moiety in Synthetic Transformations
The azide functional group (N₃) is a cornerstone of modern synthetic chemistry due to its diverse reactivity. baseclick.eu Organic azides are compounds that contain this functional group and are prized for their ability to participate in a wide array of chemical reactions. wikipedia.org Despite their energetic nature, azides exhibit a remarkable degree of stability and selective reactivity, making them ideal for complex molecular construction. baseclick.eukit.edu
One of the most prominent applications of azides is in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where an azide and a terminal alkyne react to form a stable 1,2,3-triazole ring. nih.gov This reaction is highly efficient and has found widespread use in drug discovery, materials science, and bioconjugation. baseclick.eunih.gov
Beyond cycloadditions, the azide group can be transformed into other valuable functionalities. For instance, azides can be reduced to primary amines through methods like the Staudinger reaction or catalytic hydrogenation. mdpi.com This transformation is fundamental in the synthesis of pharmaceuticals and other nitrogen-containing compounds. mdpi.com The azide group can also undergo rearrangements, such as the Curtius rearrangement, to yield isocyanates, which are precursors to ureas, carbamates, and amides. kit.edu
The table below summarizes some of the key transformations involving the azide functional group:
| Reaction Type | Reactant(s) | Product(s) | Significance |
| CuAAC Cycloaddition | Alkyne, Cu(I) catalyst | 1,2,3-Triazole | "Click chemistry" for bioconjugation and materials science nih.gov |
| Staudinger Reduction | Phosphine (B1218219) (e.g., PPh₃), H₂O | Primary Amine | Mild and selective amine synthesis mdpi.com |
| Hydrogenolysis | H₂, Catalyst (e.g., Pd/C) | Primary Amine | Common method for azide reduction mdpi.com |
| Curtius Rearrangement | Heat or light | Isocyanate | Access to ureas, carbamates, and amides kit.edu |
Overview of 1,3-Dimethoxypropane Scaffold Utility
The 1,3-dimethoxypropane scaffold provides a flexible and chemically stable backbone for the 2-azido functional group. Ether linkages are generally unreactive under many common reaction conditions, which allows for selective manipulation of the azide moiety without affecting the core structure of the molecule. This stability is advantageous in multi-step synthetic sequences.
Furthermore, the presence of the two methoxy groups can influence the conformational preferences of the molecule and its interactions with other reagents or biological targets. The utility of related scaffolds is evident in the synthesis of complex molecules where protecting groups or structural motifs are required. For instance, 2,2-dimethoxypropane (B42991) is a common reagent used to protect 1,2- and 1,3-diols, highlighting the importance of related propane (B168953) derivatives in synthetic strategies. mdpi.comfrontiersin.org The synthesis of various scaffolds often involves the strategic use of such building blocks to construct more elaborate molecular architectures. dtu.dkunifi.it
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azido-1,3-dimethoxypropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-9-3-5(4-10-2)7-8-6/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNICEVMXGFIDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309581 | |
| Record name | 2-Azido-1,3-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453548-89-5 | |
| Record name | 2-Azido-1,3-dimethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453548-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azido-1,3-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Azido 1,3 Dimethoxypropane
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available starting materials, provides a logical approach to designing its synthesis. egrassbcollege.ac.in For 2-Azido-1,3-dimethoxypropane, the primary disconnection occurs at the C-N bond of the azide (B81097) group. This leads to two principal synthetic strategies depending on the nature of the C2 precursor.
Strategy A: Disconnection via nucleophilic substitution points to a synthon of an electrophilic C2 carbon and a nucleophilic azide anion. The synthetic equivalent for this would be a 1,3-dimethoxypropane (B95874) backbone with a suitable leaving group (e.g., tosylate, mesylate) at the C2 position.
Strategy B: Disconnection via diazo transfer points to a synthon with a nucleophilic amino group at the C2 position, which can be converted to an azide.
Both strategies trace back to simpler three-carbon scaffolds, most notably derivatives of 1,3-propanediol (B51772) or glycerol (B35011).
The 1,3-propanediol framework is a versatile and common starting point for building the target molecule. A key precursor derived from this scaffold is 2-amino-1,3-propanediol (B45262) (also known as serinol), which is commercially available. researchgate.net A plausible synthetic route originating from serinol would involve:
Protection/Methylation: The two primary hydroxyl groups are converted to methoxy (B1213986) ethers. This must be done prior to azidation to prevent unwanted side reactions.
Azidation: The amino group at the C2 position is then converted to an azide functionality.
Alternatively, a chemo-enzymatic approach starting from glycerol has been reported for the synthesis of the related compound 2-azido-1,3-propanediol. researchgate.net This method utilizes enzymes for selective protection of the primary hydroxyls, followed by activation of the secondary hydroxyl and subsequent azidation. researchgate.net A similar strategy could be adapted by incorporating a methylation step to yield the target this compound.
The introduction of the azide group specifically at the C2 position is the crucial step in the synthesis. The two most prominent strategies are nucleophilic substitution and diazo transfer.
Nucleophilic Substitution (Sₙ2): This approach requires a precursor such as 1,3-dimethoxy-2-propanol (B53713). The hydroxyl group at C2 is first converted into a good leaving group (e.g., mesylate, tosylate, or halide). Subsequent reaction with an azide source, typically sodium azide (NaN₃), in a polar aprotic solvent like DMF, installs the azide group with an inversion of configuration. nih.gov This method is a classic and robust way to form alkyl azides. nih.govrsc.org
Diazo Transfer: This modern alternative involves the reaction of a primary amine with a diazo-transfer reagent. nih.gov For this synthesis, the precursor would be 2-amino-1,3-dimethoxypropane. This amine can be reacted with reagents like trifluoromethanesulfonyl azide (triflyl azide) or, more commonly, safer, stabilized reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP). organic-chemistry.orgorgsyn.org
Classical and Modern Azidation Protocols
The choice of azidation protocol depends on factors such as precursor availability, desired yield, and safety considerations. Both classical and modern methods are highly effective.
Nucleophilic substitution is a cornerstone of organic synthesis. In the context of preparing this compound, the reaction would proceed from a C2-activated precursor.
Reaction Scheme:
Activation: 1,3-dimethoxy-2-propanol is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form the corresponding mesylate or tosylate ester.
Substitution: The resulting ester is treated with sodium azide. The azide ion (N₃⁻) acts as a potent nucleophile, displacing the mesylate or tosylate leaving group to form the C-N bond and yield the final product. nih.gov
This method is well-established and generally provides good yields, though it requires a two-step process from the alcohol. egrassbcollege.ac.in
Diazo transfer reactions offer a direct conversion of a primary amine to an azide, often under mild conditions. organic-chemistry.org The development of safer, solid diazo-transfer reagents has made this an increasingly popular method. orgsyn.org 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) is a notable example, valued for its efficiency and improved safety profile compared to traditional sulfonyl azides. organic-chemistry.orgsigmaaldrich.com
The reaction with ADMP typically proceeds rapidly at room temperature in the presence of a base, and the byproducts are highly water-soluble, which simplifies the purification of the desired organic azide. organic-chemistry.org This offers a significant advantage over methods that produce byproducts requiring chromatographic separation. organic-chemistry.org
Table 1: Comparison of Common Diazo-Transfer Reagents
| Reagent | Formula | Key Features | Citations |
|---|---|---|---|
| Trifluoromethanesulfonyl azide (TfN₃) | CF₃SO₂N₃ | Highly reactive; often generated in situ due to explosive nature. | |
| Imidazole-1-sulfonyl azide | C₃H₃N₃O₂S | A more stable alternative to TfN₃, often used as its hydrochloride salt. | orgsyn.org |
| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) | C₅H₁₀F₆N₅P | Stable, crystalline solid; reaction byproducts are water-soluble, simplifying workup. | organic-chemistry.orgorgsyn.orgsigmaaldrich.com |
Modern synthetic chemistry places increasing emphasis on "green" principles, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. Several aspects of the synthesis of azides align with these principles.
Use of Safer Reagents: The development of crystalline, stable diazo-transfer reagents like ADMP reduces the risks associated with handling potentially explosive sulfonyl azides. orgsyn.org
Atom Economy and Waste Reduction: Protocols using reagents like ADMP are advantageous because their byproducts are easily removed with a simple aqueous wash, avoiding the need for chromatography and reducing solvent waste. organic-chemistry.org This contrasts with other reactions, such as the Mitsunobu reaction (which can also be used for alcohol-to-azide conversion), that generate triphenylphosphine (B44618) oxide, a byproduct that is notoriously difficult to separate. organic-chemistry.org
Biocatalysis: Chemo-enzymatic strategies, such as using lipase (B570770) enzymes like Novozym-435 for the regioselective acylation of glycerol, represent a powerful green chemistry tool. researchgate.net Enzymes operate under mild conditions (temperature and pH) and exhibit high selectivity, reducing the need for protecting groups and minimizing side reactions. researchgate.net Incorporating such a biocatalytic step in the early stages of the synthesis of this compound would significantly enhance its environmental compatibility.
Stereoselective Synthesis of this compound
The creation of enantiomerically pure this compound necessitates stereoselective synthetic strategies. These methods are designed to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. While specific examples for the synthesis of this compound are not extensively documented, the principles of chiral auxiliary-mediated synthesis are well-established. bath.ac.ukchim.it For instance, in the synthesis of complex molecules like α-glucans, chiral auxiliaries attached to a glycosyl donor can ensure the stereoselective formation of glycosidic bonds. nih.gov A similar strategy could be envisioned starting from a prochiral precursor to 1,3-dimethoxypropane, where a chiral auxiliary guides the stereoselective introduction of the azide group at the C-2 position.
A potential synthetic route could involve the attachment of a chiral auxiliary to a derivative of 1,3-dihydroxyacetone. Subsequent reduction of the ketone and activation of the resulting secondary alcohol would be followed by nucleophilic substitution with an azide source. The steric and electronic properties of the chiral auxiliary would favor the attack of the azide from one face of the molecule, leading to a high diastereomeric excess. Finally, methylation of the hydroxyl groups and removal of the chiral auxiliary would yield the target enantiomer of this compound.
Table 1: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Type of Reaction | Typical Substrate | Reference |
| Oxazolidinones | Aldol Reactions | Acyl Imides | dokumen.pub |
| Camphor Derivatives | Diels-Alder Reactions | Acrylates | dokumen.pub |
| Pyrrolidine Derivatives | α-Alkylation | Ketones | dokumen.pub |
| (S)-(phenylthiomethyl)benzyl | Glycosylation | Thioglycosides | nih.gov |
This table presents examples of common chiral auxiliaries and the types of reactions in which they are employed to induce stereoselectivity. The application to this compound synthesis would be an adaptation of these principles.
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. chim.it This field is broadly divided into metal-based catalysis and organocatalysis. ua.es
In the context of azide synthesis, chiral catalysts can be used in the ring-opening of meso-aziridines with azide sources, a reaction that has been successfully applied to the synthesis of chiral 1,2-diamines. ua.es A plausible strategy for this compound could involve the creation of a cyclic precursor, such as a meso-epoxide derived from 1,3-dimethoxy-2-propanone. The asymmetric ring-opening of this epoxide with an azide nucleophile, catalyzed by a chiral metal complex or an organocatalyst, would yield the desired enantiomer of this compound. Proline and its derivatives are well-known organocatalysts that can promote stereoselective reactions. youtube.com
Another approach involves the kinetic resolution of a racemic mixture. For example, a racemic mixture of 2-hydroxy-1,3-dimethoxypropane could be subjected to an enantioselective azidation reaction, where one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted enantiomer and the azidated product.
Table 2: Examples of Asymmetric Catalytic Systems for Azide Introduction
| Catalyst Type | Chiral Ligand/Catalyst | Reaction Type | Reference |
| Metal-based | Chiral Salen-Metal Complexes | Azide addition to epoxides | ua.es |
| Organocatalyst | Proline | Aldol and Mannich reactions | youtube.com |
| Organocatalyst | β-isocupreidine | Aza-Michael additions | nih.gov |
| Metal-based | N,N'-dioxide-Mg(OTf)2 | Aziridine ring-opening | ua.es |
This table provides examples of catalytic systems used in asymmetric synthesis, which could be adapted for the stereoselective synthesis of this compound.
Enzymes are highly selective biocatalysts that can operate under mild reaction conditions. Lipases, in particular, are widely used for the kinetic resolution of alcohols and the desymmetrization of prochiral diols. researchgate.net A well-documented chemoenzymatic approach for the synthesis of 2-azido-1,3-propanediol, a direct precursor to this compound, utilizes this strategy. researchgate.net
The synthesis starts with glycerol. The primary hydroxyl groups are selectively acetylated using vinyl acetate (B1210297) in the presence of immobilized Candida antarctica lipase B (Novozym-435), yielding 2-hydroxypropane-1,3-diyl diacetate. researchgate.net The remaining secondary hydroxyl group is then activated, typically by mesylation, followed by nucleophilic substitution with sodium azide to introduce the azide group. researchgate.net Subsequent deacetylation of the primary hydroxyl groups furnishes 2-azido-1,3-propanediol. researchgate.net The final step to obtain this compound would involve the methylation of these two primary hydroxyl groups. This enzymatic desymmetrization of a prochiral starting material provides an efficient route to the chiral azido-diol precursor. researchgate.net
Table 3: Chemoenzymatic Synthesis of 2-Azido-1,3-propanediol
| Step | Reactants | Enzyme/Reagent | Product | Reference |
| 1. Acetylation | Glycerol, Vinyl Acetate | Novozym-435 | 2-Hydroxypropane-1,3-diyl diacetate | researchgate.net |
| 2. Mesylation | 2-Hydroxypropane-1,3-diyl diacetate, MsCl | Pyridine | 2-Mesyloxypropane-1,3-diyl diacetate | researchgate.net |
| 3. Azidation | 2-Mesyloxypropane-1,3-diyl diacetate, NaN3 | DMF | 2-Azidopropane-1,3-diyl diacetate | researchgate.net |
| 4. Deprotection | 2-Azidopropane-1,3-diyl diacetate | NaOMe, MeOH | 2-Azido-1,3-propanediol | researchgate.net |
This table outlines the key steps in the chemoenzymatic synthesis of the precursor to this compound.
Optimization of Reaction Conditions and Yield Enhancement
For the azidation step, which is crucial in the synthesis of this compound, several factors can influence the outcome. The choice of the azide source (e.g., sodium azide, trimethylsilyl (B98337) azide) and the solvent can significantly impact the reaction rate and yield. For instance, in the synthesis of other azido (B1232118) compounds, aprotic polar solvents like DMF are commonly used. nih.gov
The development of modern azidating agents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) offers advantages such as mild reaction conditions and simplified purification, as the byproducts are water-soluble. organic-chemistry.orgorgsyn.org The use of such reagents could be explored to improve the efficiency of the azidation step in the synthesis of this compound. orgsyn.org
In the case of enzymatic reactions, optimization involves controlling the pH, temperature, and substrate concentration to achieve the highest enzyme activity and stability. The immobilization of the enzyme, as with Novozym-435, often enhances its reusability and simplifies the work-up procedure. researchgate.net
Table 4: Parameters for Optimization in Azide Synthesis
| Parameter | Options | Potential Impact |
| Azide Source | NaN3, TMS-N3, ADMP | Reactivity, byproduct profile, safety |
| Solvent | DMF, DMSO, Acetonitrile | Solubility of reagents, reaction rate |
| Temperature | Room temperature, elevated temperatures | Reaction kinetics, side reactions |
| Leaving Group | Mesylate, Tosylate, Triflate | Reactivity in nucleophilic substitution |
| Catalyst | Phase-transfer catalysts | Can enhance reaction rates in biphasic systems |
This table highlights key reaction parameters that can be systematically varied to optimize the synthesis of this compound.
Reactivity and Mechanistic Studies of 2 Azido 1,3 Dimethoxypropane
Azide (B81097) Reactivity Profiles
The azide group (-N₃) in 2-Azido-1,3-dimethoxypropane is a high-energy functional group, rendering the molecule susceptible to various transformations under specific conditions. Its reactivity profile is characterized by its ability to release dinitrogen gas (N₂), a thermodynamically highly favorable process, and its function as a 1,3-dipole in cycloaddition reactions.
Thermal Decomposition Pathways
The thermal decomposition of organic azides, including this compound, is a critical aspect of their chemistry, often proceeding through the formation of highly reactive nitrene intermediates. While specific kinetic data for this compound is not extensively detailed in the literature, the decomposition pathways can be understood by analogy to similar small organic azides like 2-azido-N,N-dimethylethanamine (DMAZ). nih.govresearchgate.net
The principal pathway for thermal decomposition is the cleavage of the N-N₂ bond, which results in the extrusion of dinitrogen gas and the formation of a corresponding nitrene. nih.govresearchgate.net This process can lead to either a singlet or a triplet nitrene, with the spin-allowed formation of the singlet nitrene generally being the dominant pathway at various temperatures and pressures. nih.govresearchgate.net
Key modeled reaction pathways for the thermal decomposition of analogous azides include:
N-N₂ Bond Fission: This is considered to have the lowest energy barrier, leading to the formation of singlet or triplet nitrenes. nih.govresearchgate.net
HN₃ Elimination: This involves the elimination of hydrazoic acid.
Cyclization: N-N₂ bond fission can also be accompanied by the formation of three- or four-membered heterocyclic rings, though these pathways typically have slightly higher activation barriers. nih.govresearchgate.net
Simple Bond Scission: Scission of C-H, C-N, and C-C bonds represents another possible, though generally less favorable, decomposition route. nih.govresearchgate.net
For this compound, the primary thermal decomposition event would be the formation of the 1,3-dimethoxypropan-2-yl-nitrene intermediate, which can then undergo subsequent reactions such as intramolecular C-H insertion or rearrangement.
| Decomposition Pathway | Key Intermediate/Product | Relative Energy Barrier (Analogous Systems) |
| N-N₂ Bond Fission | 1,3-dimethoxypropan-2-yl-nitrene + N₂ | Lowest |
| Cyclization | Aziridine derivatives | 2-4 kcal/mol higher than nitrene formation |
| HN₃ Elimination | 1,3-dimethoxyprop-1-ene + HN₃ | Higher |
Reduction to Amines (e.g., Staudinger Reaction, Catalytic Hydrogenation)
The azide group can be efficiently reduced to a primary amine, providing a valuable synthetic route to 1,3-dimethoxypropan-2-amine. Two of the most common and mild methods for this transformation are the Staudinger reaction and catalytic hydrogenation.
Staudinger Reaction: This reaction involves the treatment of the organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). wikipedia.orgorganic-chemistry.org The mechanism proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen gas to yield an iminophosphorane (or aza-ylide). wikipedia.orgorganic-chemistry.orgnih.gov Subsequent hydrolysis of the iminophosphorane produces the desired primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org The Staudinger reduction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org
Catalytic Hydrogenation: This is another widely used method for reducing azides. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is clean and efficient, with the only byproducts being nitrogen gas and water.
| Method | Reagents & Conditions | Products | Advantages |
| Staudinger Reaction | 1. PPh₃ or P(n-Bu)₃2. H₂O | 1,3-dimethoxypropan-2-aminePh₃P=O or (n-Bu)₃P=O | Extremely mild; High functional group tolerance |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ catalyst | 1,3-dimethoxypropan-2-amineN₂ | High yield; Clean reaction; No stoichiometric byproducts |
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
As a 1,3-dipole, the azide functional group of this compound can participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. wikipedia.orgijrpc.com The most prominent of these is the Huisgen 1,3-dipolar cycloaddition with alkynes to synthesize 1,2,3-triazoles. wikipedia.orgwikipedia.orgorganic-chemistry.org
The thermal (uncatalyzed) cycloaddition between an azide and an alkyne generally requires elevated temperatures and can result in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgorganic-chemistry.orgnih.gov The regioselectivity is dependent on the electronic and steric properties of the substituents on both the azide and the alkyne. organic-chemistry.org
A significant advancement in this area is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction utilizes strained cyclic alkynes, such as cyclooctynes, which react rapidly with azides at room temperature without the need for a metal catalyst. magtech.com.cnnih.govnih.gov The driving force for the reaction is the relief of ring strain in the cycloalkyne. magtech.com.cn This bioorthogonal reaction has found widespread use in chemical biology. magtech.com.cnnih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction and a cornerstone of modern synthetic chemistry. wikipedia.orgorganic-chemistry.org This reaction unites an azide, such as this compound, with a terminal alkyne to form a 1,2,3-triazole. Unlike the thermal Huisgen cycloaddition, the CuAAC reaction is characterized by its remarkable efficiency, mild reaction conditions, and, most importantly, its complete regioselectivity. nih.govnih.govnih.gov The active Cu(I) catalyst is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. ijrpc.comwikipedia.org
The mechanism is not a concerted cycloaddition but a stepwise process involving copper acetylide intermediates. organic-chemistry.org This distinct mechanism is responsible for the reaction's high rate and exclusive formation of the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov
Regioselectivity and Reaction Scope
A defining feature of the CuAAC is its exquisite regioselectivity. The reaction of this compound with any terminal alkyne will exclusively yield the 1-(1,3-dimethoxypropan-2-yl)-4-substituted-1H-1,2,3-triazole product. nih.govnih.gov This predictability makes it a highly reliable ligation method.
The reaction scope is exceptionally broad, tolerating a vast array of functional groups on both the azide and alkyne partners. researchgate.net This high degree of functional group tolerance means that protection-deprotection steps are often unnecessary, simplifying synthetic routes significantly. A wide variety of terminal alkynes can be coupled with this compound.
| Alkyne Partner (R-C≡CH) | Resulting Triazole Product | Typical Reaction Conditions |
| Phenylacetylene | 1-(1,3-dimethoxypropan-2-yl)-4-phenyl-1H-1,2,3-triazole | CuSO₄, Sodium Ascorbate, tBuOH/H₂O |
| Propargyl alcohol | (1-(1,3-dimethoxypropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol | CuSO₄, Sodium Ascorbate, tBuOH/H₂O |
| 1-Ethynylcyclohexene | 4-(Cyclohex-1-en-1-yl)-1-(1,3-dimethoxypropan-2-yl)-1H-1,2,3-triazole | CuSO₄, Sodium Ascorbate, tBuOH/H₂O |
| 3-Butyn-1-ol | 2-(1-(1,3-dimethoxypropan-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-ol | CuSO₄, Sodium Ascorbate, tBuOH/H₂O |
Ligand Effects in Catalysis
While the CuAAC can proceed with just a copper(I) source, the addition of ligands often has a profound accelerating effect and helps to stabilize the catalytically active Cu(I) oxidation state against disproportionation or oxidation. nih.govnih.gov The rate law for the reaction can be complex, and the presence of ligands can significantly influence the reaction kinetics. nih.govresearchgate.net
Nitrogen-based ligands are commonly employed to enhance the efficiency of the CuAAC. A primary role of these ligands is to prevent the formation of unreactive polynuclear copper(I) acetylide species. nih.gov One of the most effective and widely used ligands is tris(benzyltriazolylmethyl)amine (TBTA). However, various other ligands, including substituted bathophenanthrolines and tris(benzimidazolyl)methyl amines, have been developed to further tune the catalytic activity. nih.govnih.gov
The ligand can influence the reaction in several ways:
Stabilization: It protects the Cu(I) ion from oxidation.
Solubilization: It increases the solubility of the copper catalyst in the reaction medium. nih.gov
Acceleration: It facilitates the coordination of the azide and prevents catalyst aggregation, leading to a faster reaction rate. nih.govnih.gov
The choice of ligand can be crucial for optimizing the reaction, especially when working with challenging substrates or in biological systems where low catalyst concentrations are required. nih.govresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, relying on the reaction of an azide with a strained alkyne, such as a cyclooctyne, to form a stable triazole. This reaction proceeds without the need for a cytotoxic copper catalyst, making it suitable for applications in living systems. The rate of SPAAC is highly dependent on the structure of both the azide and the alkyne. While extensive research has been conducted on various organic azides in SPAAC reactions, specific kinetic data or detailed research findings for the participation of this compound in such reactions are not documented in the accessible literature. General principles suggest that the electronic and steric environment of the azide influences its reactivity. The electron-donating nature of the adjacent ether groups in this compound might subtly modulate the azide's dipole, but without experimental data, any prediction of its specific reaction kinetics remains speculative.
Other 1,3-Dipolar Cycloadditions (e.g., with nitriles, alkenes)
The azide group is a classic 1,3-dipole and can undergo cycloaddition reactions with a variety of dipolarophiles, including nitriles and alkenes, to form tetrazoles and triazolines, respectively. These reactions are fundamental in heterocyclic synthesis. However, specific studies detailing the 1,3-dipolar cycloaddition reactions of this compound with nitriles or alkenes are not available. The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory, where the relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the azide and the dipolarophile dictate the reaction rate and regioselectivity. The electronic character of the substituents on both reactants plays a crucial role. Without experimental or computational studies on this compound, a detailed discussion of its reactivity profile in these contexts cannot be provided.
Reactivity of Ether Linkages (e.g., stability, selective cleavage)
The 1,3-dimethoxypropane (B95874) structure of the molecule contains two ether linkages. Ether bonds are generally stable under a wide range of chemical conditions. However, they can be cleaved under harsh acidic conditions (e.g., using hydroiodic acid or hydrobromic acid) or by certain Lewis acids. The stability of the ether linkages in this compound and any potential for selective cleavage have not been the subject of specific investigation. The presence of the azide group at the 2-position could potentially influence the reactivity of the ether bonds, for instance, through anchimeric assistance in certain reactions, but this remains a hypothetical consideration without supporting research.
Mechanistic Investigations of Key Transformations
Detailed mechanistic investigations, including transition state analysis and the determination of kinetic and thermodynamic parameters, are crucial for understanding and optimizing chemical reactions.
Transition State Analysis
Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), provides valuable insights into the geometry and energy of the transition state of a reaction. This information helps in understanding the factors that control the reaction's rate and selectivity. For the cycloaddition reactions of azides, computational studies have been instrumental in elucidating the concerted nature of the mechanism and in predicting the effects of substituents on the activation energy. However, no specific transition state analyses for reactions involving this compound have been reported.
Kinetic and Thermodynamic Considerations
The kinetic and thermodynamic parameters of a reaction, such as the rate constant (k), activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are essential for a quantitative understanding of its feasibility and rate. These parameters are typically determined through experimental measurements at different temperatures or can be estimated through computational modeling. For this compound, there is no available data in the scientific literature regarding the kinetic or thermodynamic parameters for its participation in SPAAC or other cycloaddition reactions.
Applications of 2 Azido 1,3 Dimethoxypropane in Advanced Organic Synthesis
As a Versatile Building Block for Nitrogen-Containing Compounds
The azide (B81097) moiety in 2-Azido-1,3-dimethoxypropane is a linchpin for introducing nitrogen into organic molecules. Its reactivity can be harnessed through various transformations, including reduction to amines and participation in cycloaddition reactions, making it a foundational component for synthesizing diverse nitrogenous compounds.
One of the most fundamental and widely used transformations of the azide group is its reduction to a primary amine. This conversion is a cornerstone of synthetic chemistry, providing a reliable method for installing an amino group. The reduction of this compound yields 2-amino-1,3-dimethoxypropane, a valuable synthon for further elaboration. A variety of reducing agents can be employed for this purpose, each offering different levels of chemoselectivity and reaction conditions.
Commonly used methods for the reduction of alkyl azides to primary amines are highly efficient. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) or the use of reagents like lithium aluminum hydride (LiAlH₄) are effective. The choice of reagent allows for compatibility with other functional groups within a molecule.
| Reaction | Reagent/Catalyst | Product | Key Features |
| Azide Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | High reactivity, non-catalytic |
| Azide Reduction | Catalytic Hydrogenation (H₂, Pd/C) | Primary Amine | Milder conditions, common industrial method |
| Azide Reduction | Sodium Borohydride/CoCl₂·6H₂O | Primary Amine | Chemoselective, performed in water |
This transformation is pivotal as the resulting 2-amino-1,3-dimethoxypropane can be used in a multitude of subsequent reactions, including amide bond formation, reductive amination, and the synthesis of more complex nitrogen-containing structures.
The azide group is an exemplary 1,3-dipole, making this compound an ideal substrate for 1,3-dipolar cycloaddition reactions. This reaction, particularly the Huisgen cycloaddition with alkynes, is a powerful method for the regioselective synthesis of 1,2,3-triazole rings. Triazoles are stable, aromatic heterocycles that are prevalent in medicinal chemistry and materials science.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," allows for the formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions with high yields. Alternatively, ruthenium-catalyzed reactions can yield the 1,5-disubstituted regioisomer. The reaction of this compound with various terminal or internal alkynes can thus generate a library of triazole derivatives functionalized with the 1,3-dimethoxypropyl group.
| Cycloaddition Type | Catalyst | Reactant | Product Regioisomer |
| Huisgen Cycloaddition (Thermal) | None | Alkyne | Mixture of 1,4- and 1,5- |
| CuAAC ("Click Chemistry") | Copper(I) | Terminal Alkyne | 1,4-disubstituted |
| RuAAC | Ruthenium | Terminal Alkyne | 1,5-disubstituted |
These triazole-containing molecules serve as rigid linkers or pharmacophores in the design of new chemical entities.
Beyond triazoles, the azide functionality of this compound can be utilized to construct other important heterocyclic systems. For example, azides can react with various dipolarophiles or undergo intramolecular cyclizations to form diverse ring systems. The thermal or photochemical decomposition of azides can generate highly reactive nitrene intermediates, which can then undergo insertion or addition reactions to form new heterocyclic rings, although these reactions can sometimes be less selective than cycloadditions. The versatility of azides makes them valuable precursors in the synthesis of heterocycles such as pyrroles, indolizines, and other nitrogen-containing ring systems.
Incorporation into Complex Molecular Scaffolds
While the fundamental reactivity of this compound is well-established for creating primary amines and triazoles, its specific application in the synthesis of highly complex, multi-cyclic molecular scaffolds is not extensively documented in dedicated studies. In principle, the compound serves as a functionalized building block that can be integrated into larger structures. The dimethoxypropane moiety offers a protected diol functionality that can be deprotected at a later synthetic stage to reveal two hydroxyl groups for further elaboration, such as the formation of ethers, esters, or integration into macrocycles. This latent functionality, combined with the versatile azide group, makes it a potentially useful component for building complex and sp³-rich molecular frameworks desired in drug discovery.
Role in Modular Synthetic Strategies (e.g., fragment coupling)
Modular synthesis, which involves the assembly of complex molecules from prefabricated building blocks (fragments), is a powerful strategy in modern organic chemistry. The azide-alkyne cycloaddition is a prime example of a reaction used for fragment coupling due to its high efficiency, selectivity, and biocompatibility. In this context, this compound can serve as a modular fragment. A molecule of interest containing an alkyne group can be readily and covalently linked to the 1,3-dimethoxypropyl fragment via a stable triazole linker. This approach allows for the late-stage introduction of this specific fragment into a larger molecule, a key tactic in the generation of molecular libraries for screening purposes.
Development of Novel Reagents and Catalysts
The application of this compound as a direct precursor for novel, standalone reagents or catalysts is a specialized area with limited specific examples in the literature. However, its derivatives hold potential in this domain. For instance, the corresponding amine, 2-amino-1,3-dimethoxypropane, could be used as a ligand for metal catalysts or as a building block for chiral auxiliaries or organocatalysts. The development of specialized diazo-transfer reagents, such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526), highlights the broader utility of the azido (B1232118) group in creating new synthetic tools. While this compound itself is primarily used as a building block, its structural motifs could be incorporated into the design of new reagents with tailored properties.
Future Research Directions and Emerging Paradigms
Exploration of Unconventional Synthetic Routes
Currently, established synthetic pathways for 2-Azido-1,3-dimethoxypropane are not documented in prominent chemical literature. Future research should prioritize the development of novel and efficient synthetic strategies. Investigation into unconventional routes, such as enzymatic catalysis or photoredox catalysis, could offer greener and more efficient alternatives to traditional methods. A comparative analysis of different synthetic approaches would be crucial in identifying the most viable route for producing this compound in sufficient quantities for further study.
Discovery of Novel Reactivity Patterns
The azide (B81097) functional group is known for its diverse reactivity, participating in reactions such as cycloadditions, reductions, and rearrangements. A primary research objective would be to systematically investigate the reactivity of the azide group in this compound. Studies could explore its participation in copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, Staudinger ligations, and reactions with various electrophiles and nucleophiles. Uncovering novel reactivity patterns could position this compound as a valuable building block in organic synthesis.
Expansion of Applications in Chemical Methodology Development
Once the synthesis and reactivity of this compound are better understood, its potential applications in the development of new chemical methodologies can be explored. For instance, the dimethoxypropane backbone could serve as a chiral auxiliary or a protecting group that can be readily cleaved. The azido (B1232118) group could function as a versatile handle for bioconjugation or for the synthesis of nitrogen-containing heterocycles. Research in this area would focus on demonstrating the utility of this compound in solving specific synthetic challenges.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving potentially energetic intermediates like organic azides. Future work should investigate the synthesis of this compound using continuous-flow reactors. This approach could enable the safe in-situ generation and immediate consumption of the azide, minimizing risks associated with its accumulation. Furthermore, integrating flow synthesis with automated platforms could facilitate high-throughput screening of reaction conditions and the rapid synthesis of derivative libraries.
Advanced Spectroscopic Characterization for Mechanistic Elucidation
A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing its use. Advanced spectroscopic techniques will be instrumental in these investigations. In-situ monitoring of reactions using techniques such as ReactIR (Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance) could provide real-time kinetic and mechanistic data. Computational studies, including Density Functional Theory (DFT) calculations, would complement experimental findings by providing insights into transition states and reaction pathways.
Q & A
Q. Methodological Answer :
- Storage : −20°C under inert gas (N₂/Ar) to prevent photodegradation or moisture-induced side reactions.
- Reaction Conditions : Avoid temperatures >80°C to reduce explosion risks; use blast shields in azide transfer steps.
- Quenching : Terminate excess azide with 10% NaNO₂/1M HCl to minimize residual toxicity .
Intermediate Utility: How are brominated analogs of this compound used in synthetic cascades?
Methodological Answer :
2-Bromo-1,3-dimethoxypropane (Mol. weight 264.14) is a versatile intermediate:
- Nucleophilic Substitution : React with NaN₃ to introduce azide.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to generate functionalized propane derivatives .
Key Data : - Typical yield for azide substitution: 70–85% in DMF at 60°C .
Computational Modeling: How does DFT elucidate the role of this compound in Ziegler-Natta catalyst systems?
Methodological Answer :
DFT simulations model donor adsorption on MgCl₂(110) surfaces. Key findings:
- Binding Motifs : The dimethoxypropane backbone chelates Mg²⁺, while azide groups remain non-coordinating.
- Steric Maps : Substituents >4 Å from Mg²⁺ do not hinder monomer insertion but block co-catalyst poisons .
Key Data : - Adsorption energy range: −130 to −160 kJ/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
